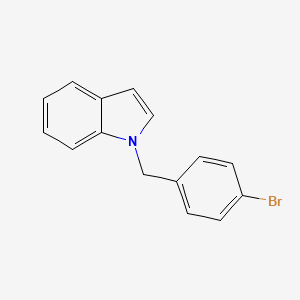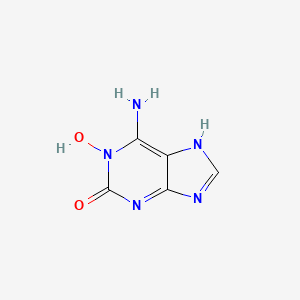
1-Acetoxy-1,2-benziodoxol-3-(1H)-one
Overview
Description
1-Acetoxy-1,2-benziodoxol-3-(1H)-one is a hypervalent iodine compound known for its utility in organic synthesis. It is a derivative of benziodoxolone and is characterized by the presence of an acetyloxy group. This compound is often used as an oxidizing agent and has found applications in various chemical transformations due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetoxy-1,2-benziodoxol-3-(1H)-one can be synthesized through the oxidation of 2-iodobenzoic acid derivatives. One common method involves the use of acetic anhydride and a suitable oxidizing agent such as peracetic acid or m-chloroperbenzoic acid. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-1,2-benziodoxol-3-(1H)-one undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction: Though less common, it can be reduced to its corresponding iodobenzoic acid derivative.
Common Reagents and Conditions
Oxidation: Common reagents include primary and secondary alcohols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base like triethylamine.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Major Products Formed
Oxidation: Aldehydes and ketones are the primary products.
Substitution: Various substituted benziodoxolones depending on the nucleophile used.
Reduction: 2-Iodobenzoic acid derivatives.
Scientific Research Applications
1-Acetoxy-1,2-benziodoxol-3-(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the formation of carbonyl compounds.
Biology: Employed in the modification of biomolecules, such as the oxidation of peptides and proteins.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Acetoxy-1,2-benziodoxol-3-(1H)-one primarily involves its role as an oxidizing agent. The hypervalent iodine center facilitates the transfer of oxygen atoms to substrates, leading to the formation of oxidized products. The acetyloxy group enhances the compound’s stability and reactivity, making it an effective oxidant in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Dess-Martin Periodinane: Another hypervalent iodine compound used for the oxidation of alcohols to aldehydes and ketones.
2-Iodoxybenzoic Acid: A related compound with similar oxidizing properties but different reactivity and stability profiles.
1-Chloro-1,2-benziodoxol-3(1H)-one: A chlorinated derivative with distinct reactivity patterns.
Uniqueness
1-Acetoxy-1,2-benziodoxol-3-(1H)-one is unique due to its acetyloxy group, which imparts enhanced stability and reactivity compared to other hypervalent iodine compounds. This makes it particularly useful in selective oxidation reactions and other chemical transformations where controlled reactivity is essential.
Properties
IUPAC Name |
(3-oxo-1λ3,2-benziodoxol-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGCSZYAKTCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411797 | |
| Record name | 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-26-1 | |
| Record name | 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetoxy-1,2-benziodoxol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 1-Acetoxy-1,2-benziodoxol-3-(1H)-one in the synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one?
A1: this compound serves as a crucial intermediate in the synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, a valuable trifluoromethylating agent. [, ]
Q2: What are the structural characteristics of this compound?
A2: While the provided research excerpts don't provide full spectroscopic data for this compound, they do offer key information:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)








![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)
